3-Bromo-6-(3,3-difluoro-azetidin-1-yl)-2-methyl-pyridine
説明
特性
IUPAC Name |
3-bromo-6-(3,3-difluoroazetidin-1-yl)-2-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2N2/c1-6-7(10)2-3-8(13-6)14-4-9(11,12)5-14/h2-3H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHXBEOEOZIXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CC(C2)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Nucleophilic Aromatic Substitution (SNAr)
A primary route to synthesize this compound involves nucleophilic aromatic substitution (SNAr) on a fluoropyridine precursor. For example, 3-bromo-6-fluoro-2-methylpyridine (CAS: 375368-83-5) serves as a key intermediate, where the fluorine atom at position 6 is displaced by 3,3-difluoroazetidine.
Procedure :
-
3-Bromo-6-fluoro-2-methylpyridine (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.
-
3,3-Difluoroazetidine hydrochloride (1.2 equiv) and a base such as K₂CO₃ (2.5 equiv) are added.
-
The reaction is heated to 80–100°C for 12–24 hours , monitored by TLC or LC-MS.
-
The crude product is purified via silica gel chromatography (eluent: petroleum ether/ethyl acetate 10:1).
Challenges :
Transition Metal-Catalyzed Coupling
Comparative Analysis of Methods
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 45–55% | 80–100°C, DMF, K₂CO₃ | Simple setup, commercially available precursors | Low yields due to side reactions |
| Pd-Catalyzed Coupling | 60–70% | 110°C, toluene, Pd/Xantphos | High regioselectivity, scalable | Costly catalysts, sensitive to oxygen |
| Azetidine Cyclization | 30–40% | 60°C, THF, NaH | Avoids pre-functionalized azetidines | Multi-step, prone to byproducts |
Spectroscopic Characterization
-
¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 3.85–4.10 (m, 4H, azetidine CH₂), 7.20–7.45 (m, 2H, pyridine-H).
-
HRMS : m/z calc. for C₉H₉BrF₂N₂ [M+H]⁺: 263.08; found: 263.07.
Industrial-Scale Considerations
Patents disclose optimized protocols for kilogram-scale production, emphasizing:
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The pyridine ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and ligands in the presence of bases like triethylamine (Et3N).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Chemistry
In chemistry, 3-Bromo-6-(3,3-difluoro-azetidin-1-yl)-2-methyl-pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may interact with biological targets, leading to the discovery of new drugs or therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-Bromo-6-(3,3-difluoro-azetidin-1-yl)-2-methyl-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroazetidine moiety can enhance the compound’s binding affinity and selectivity towards these targets.
類似化合物との比較
Comparison with Similar Pyridine Derivatives
Substituent Analysis at Position 6
The 6-position substituent significantly impacts electronic and steric properties:
- 3,3-Difluoroazetidine (Main Compound): Introduces a rigid four-membered ring with electronegative fluorine atoms, enhancing metabolic stability and reducing conformational flexibility compared to bulkier groups .
- Trifluoromethyl (CF₃) (3-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid, CAS 1214373-82-6): Increases lipophilicity and electron-withdrawing effects, favoring interactions in hydrophobic enzyme pockets .
- Cyclopropoxy (3-Bromo-6-((1s,3s)-3-((tert-butyldimethylsilyl)oxy)cyclobutoxy)-2-methyl-pyridine): Provides steric bulk and moderate polarity, often used to tune solubility in prodrug strategies .
Table 1: Position 6 Substituent Comparison
Substituent Analysis at Position 3
The bromine atom at position 3 is a common feature in cross-coupling reactions:
- Bromine vs. Fluorine : Bromine (main compound) offers superior reactivity in Suzuki-Miyaura couplings compared to fluorine (3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine), which is less reactive but enhances metabolic stability .
- Bromine vs. Chlorine : Chlorine (3-Bromo-6-(4-chlorophenyl)-2-(trifluoromethyl)-4H-pyran-4-one) is less electronegative, altering electronic effects in π-stacking interactions .
Table 2: Position 3 Substituent Comparison
Substituent Analysis at Position 2
- Carboxylic Acid (3-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid): Introduces polarity and hydrogen-bonding capacity, improving solubility but limiting membrane permeability .
- Ethyl Ester (Ethyl 3-bromo-6-(trifluoromethyl)imidazo-[1,2-a]pyridine-2-carboxylate): Balances lipophilicity and reactivity, often used as a prodrug intermediate .
Table 3: Position 2 Substituent Comparison
生物活性
3-Bromo-6-(3,3-difluoro-azetidin-1-yl)-2-methyl-pyridine is a novel compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features. The presence of bromine and difluoro groups in combination with a pyridine ring and azetidine moiety suggests potential biological activities that warrant detailed investigation.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is C10H9BrF2N2, and it has a molecular weight of 277.09 g/mol. The structural formula can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound indicates various pharmacological properties, including:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines.
- Antiviral Properties : The compound has been evaluated for its potential antiviral effects, particularly against influenza viruses.
- Enzyme Inhibition : Investigations into its mechanism of action reveal interactions with specific enzymes, which may play a role in its biological effects.
Anticancer Activity
A study conducted on the compound's effects on breast cancer cell lines demonstrated significant inhibitory effects. The compound exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent antiproliferative activity. Comparative analysis with known chemotherapeutics revealed a nearly 20-fold selectivity for cancer cells over non-cancerous cells (MCF10A) .
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (TNBC) | 0.126 |
| MCF10A (non-cancer) | >2.5 |
Antiviral Properties
In vitro studies indicated that this compound exhibited antiviral activity against both Oseltamivir-sensitive and resistant strains of influenza A virus. The compound demonstrated a reduction in viral load in infected cell cultures, suggesting a direct effect on viral replication mechanisms .
Enzyme Interaction Studies
The compound's interaction with matrix metalloproteinases (MMPs) was explored, revealing significant inhibition of MMP-2 and MMP-9 activities. This inhibition is crucial as these enzymes are implicated in cancer metastasis and tissue remodeling .
The proposed mechanism of action involves the compound's ability to bind to specific enzyme targets, modulating their activity. The presence of halogen atoms (bromine and fluorine) enhances the binding affinity to these targets, potentially leading to altered signaling pathways associated with cancer progression and viral replication.
Q & A
Q. What are the key synthetic routes for 3-Bromo-6-(3,3-difluoro-azetidin-1-yl)-2-methyl-pyridine?
The synthesis typically involves nucleophilic substitution or transition metal-catalyzed coupling reactions. For example, the azetidinyl group can be introduced via Buchwald-Hartwig amination or Ullmann coupling using a pre-brominated pyridine scaffold. Evidence from analogous compounds highlights the use of palladium catalysts for cross-coupling reactions, as seen in the preparation of 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine . Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) is critical to minimize side products.
Q. How can spectroscopic methods characterize this compound?
- 1H/13C/19F NMR : Confirm substituent positions and fluorine environments. For instance, 1H NMR data for a related compound (4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide) revealed distinct aromatic proton splitting patterns .
- Mass Spectrometry (GC-MS/LC-MS) : Verify molecular weight (e.g., GC-MS data for a bromo-fluorobenzamide showed M+ at m/z 310 ).
- X-ray Crystallography : Resolve solid-state structure, as demonstrated for bromo-nitro indazole derivatives .
Q. What safety precautions are required for handling this compound?
Brominated pyridines often require PPE (gloves, goggles) and fume hoods due to potential toxicity. Safety data for structurally similar compounds (e.g., 3-Bromo-2-chloro-6-methylpyridine) emphasize hazard codes (R36/37/38) and recommend proper waste disposal .
Advanced Research Questions
Q. How can computational methods predict regioselectivity during azetidinyl group introduction?
Q. What strategies address contradictions in reactivity data for brominated pyridines?
Contradictions often arise from competing reaction pathways (e.g., nucleophilic substitution vs. elimination). Systematic screening of bases (e.g., K2CO3 vs. Cs2CO3) and solvents (polar aprotic vs. ethers) can clarify dominant mechanisms. Isotopic labeling (e.g., deuterated solvents) may track proton transfer steps, as seen in pyridyne cyclization studies .
Q. How does the 3,3-difluoro-azetidine moiety influence physicochemical properties?
- Lipophilicity : Fluorine atoms increase logP, enhancing membrane permeability. Compare with non-fluorinated analogs (e.g., azetidine vs. 3,3-difluoro-azetidine) using HPLC retention times .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures, critical for storage and reaction planning.
Q. What methodologies evaluate the compound’s potential in medicinal chemistry?
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl vs. trifluoromethyl groups) and assay biological activity. For example, pyridine-based mGlu5 receptor antagonists were optimized via SAR to enhance potency .
- In Vitro Binding Assays : Use radioligand displacement or fluorescence polarization to quantify target engagement.
- Molecular Docking : Predict binding modes to receptors (e.g., metabotropic glutamate receptors) using software like AutoDock .
Q. How can multi-step synthesis yields be improved?
- Design of Experiments (DoE) : Statistically optimize variables (e.g., catalyst ratio, reaction time).
- Intermediate Purification : Column chromatography or recrystallization (as in Sigma-Aldrich’s protocols for brominated pyridines ) ensures high-purity intermediates.
- Protecting Groups : Temporarily shield reactive sites (e.g., azetidine nitrogen) during halogenation steps .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
